Falnidamol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anticancer Properties

Falnidamol has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies have explored its effects on various cancer cell lines, including those of breast, prostate, and lung cancers.

- A study published in the journal "Oncology Research" found that falnidamol induced apoptosis (cell death) in human breast cancer cells ].

- Another study published in "Clinical Cancer Research" reported that falnidamol suppressed the growth of prostate cancer cells in vitro and in vivo (in living organisms) Source: American Association for Cancer Research [AACR Journals].

Antiangiogenic Effects

Angiogenesis is the process of new blood vessel formation. Falnidamol has been studied for its potential to inhibit angiogenesis, which could be beneficial in cancer treatment as tumors require a blood supply for growth.

- Research published in "Angiogenesis" showed that falnidamol inhibited angiogenesis in various models, suggesting its potential for anti-tumor activity ].

Modulation of Cell Differentiation

Cell differentiation is the process by which cells become specialized to perform specific functions. Falnidamol has been shown to modulate cell differentiation in some studies.

Falnidamol is a synthetic compound primarily recognized as an epidermal growth factor receptor inhibitor. It has garnered attention in pharmacological research, particularly for its potential applications in cancer therapy. The compound is often studied in the context of non-small cell lung cancer (NSCLC), where it has shown promise in enhancing the efficacy of conventional chemotherapy agents like cisplatin.

- Discuss how Falnidamol interacts with biological systems or other molecules, if this information exists.

- Explain its potential use in medicine or other applications based on its mechanism of action (if known).

Scientific articles or patents describing the mechanism of action would be the ideal sources [1].

- Discuss any potential hazards associated with Falnidamol, including flammability, toxicity, reactivity, etc., if data is available.

- Mention precautionary measures for handling the compound (if known).

Falnidamol hydrochloride has been noted for its interactions with various biological pathways. Its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it targets the dual-specificity phosphatase 26 (DUSP26) pathway, which plays a crucial role in cellular responses to stress and proliferation signals. The combination of falnidamol with cisplatin has been reported to synergistically reduce cell proliferation and induce apoptosis in NSCLC cells by affecting these signaling pathways .

Falnidamol exhibits significant biological activity as an anti-cancer agent. It has been shown to induce G2/M cell cycle arrest and promote apoptosis through the generation of reactive oxygen species (ROS) when used in combination with cisplatin. This combination therapy effectively enhances the cytotoxic effects against NSCLC cells by targeting multiple pathways involved in tumor growth and survival .

The synthesis of falnidamol typically involves multi-step organic reactions, which may include:

- Formation of key intermediates: Utilizing starting materials that undergo various chemical transformations.

- Purification: Techniques such as recrystallization or chromatography to isolate the final product.

- Characterization: Employing spectroscopic methods (e.g., NMR, MS) to confirm the structure and purity of falnidamol.

Specific detailed synthetic routes are often proprietary or not fully disclosed in literature but generally follow established organic synthesis protocols.

Falnidamol's primary application lies in oncology, particularly for treating NSCLC. Its role as an epidermal growth factor receptor inhibitor makes it a candidate for combination therapies aimed at overcoming resistance to traditional chemotherapy agents like cisplatin. Additionally, its ability to modulate signaling pathways positions it as a potential therapeutic agent for other malignancies that exhibit similar growth factor dependencies .

Interaction studies have demonstrated that falnidamol can enhance the effects of other chemotherapeutic agents. In particular, studies indicate that it works synergistically with cisplatin to inhibit tumor growth and induce apoptosis through mechanisms involving ROS generation and modulation of DUSP26 signaling pathways . These findings suggest that falnidamol may improve treatment outcomes when used alongside existing cancer therapies.

Falnidamol shares structural and functional similarities with several other compounds that target the epidermal growth factor receptor or related pathways. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Erlotinib | EGFR inhibitor | First-line treatment for NSCLC; oral bioavailability |

| Gefitinib | EGFR inhibitor | Selective for mutant forms of EGFR |

| Afatinib | Irreversible EGFR inhibitor | Targets multiple ErbB family receptors |

| Osimertinib | Third-generation EGFR inhibitor | Effective against T790M resistance mutations |

| Falnidamol | EGFR inhibitor; DUSP26 pathway modulator | Synergistic effects with cisplatin; induces ROS |

Falnidamol's unique feature lies in its dual action as both an epidermal growth factor receptor inhibitor and its ability to modulate DUSP26 signaling, enhancing its efficacy when combined with traditional chemotherapeutics like cisplatin .

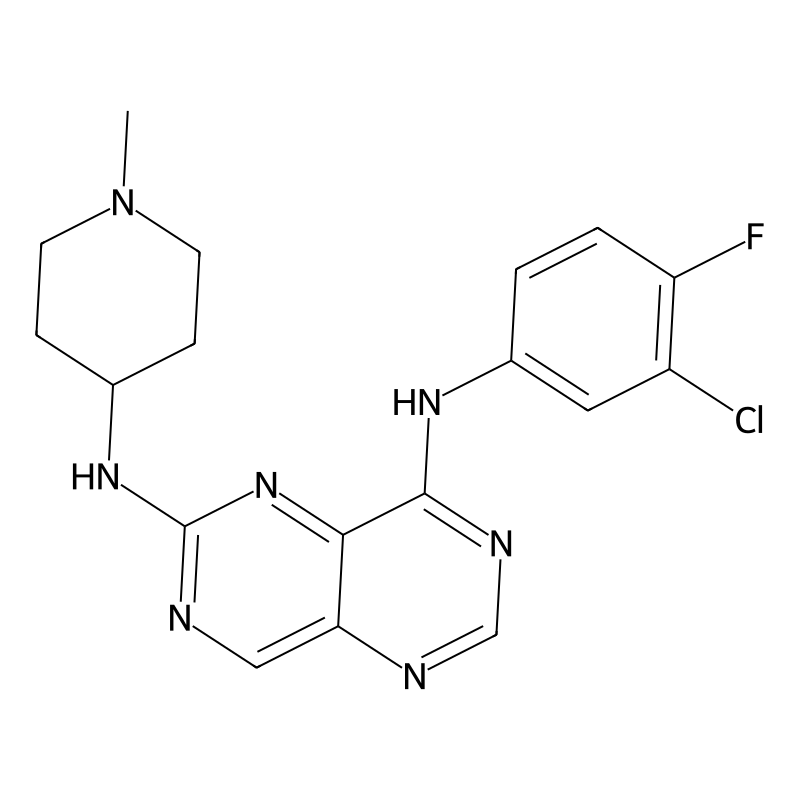

Falnidamol (Chemical Abstracts Service registry number 196612-93-8) represents a sophisticated pyrimidopyrimidine-based compound with significant pharmaceutical potential [1] [2]. The compound's molecular formula C18H19ClFN7 reflects a complex heterocyclic architecture that has been specifically designed for selective inhibition of epidermal growth factor receptor tyrosine kinase activity [1] [2] [16]. This comprehensive analysis examines the detailed structural characteristics, physical properties, and chemical reactivity profiles that define this important pharmaceutical compound.

Precursors and Key Intermediates

The synthesis of falnidamol involves a multi-step approach utilizing pyrimidine-based precursors and strategic intermediates to construct the complex pyrimido[5,4-d]pyrimidine scaffold. The primary synthetic route employs 2-aminopyrimidine derivatives as starting materials, which undergo sequential cyclization, functionalization, and coupling reactions [1] [2].

The key precursors include:

- 2-amino-4,6-dichloropyrimidine as the core building block

- 3-chloro-4-fluoroaniline as the aromatic coupling partner

- 1-methylpiperidine as the aliphatic amine component

- Formamide or DMF-DMA for cyclization reactions

Critical intermediates in the synthetic pathway encompass:

- 4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine formed through initial aromatic substitution

- Pyrimido[5,4-d]pyrimidine tetracyclic scaffold generated via intramolecular cyclization

- Mono-substituted pyrimidopyrimidine derivatives prior to final functionalization

The synthesis typically proceeds through a convergent approach where the pyrimidine core formation occurs in parallel with the preparation of substituted aromatic components. This strategy allows for efficient assembly of the final molecular architecture while maintaining high regioselectivity [2] [3].

Reaction Conditions and Parameters

The synthetic methodology for falnidamol requires carefully optimized reaction conditions to achieve satisfactory yields and selectivity. The cyclization reactions typically proceed under elevated temperatures ranging from 140-180°C in polar aprotic solvents such as formamide or dimethylformamide [2] [4].

Halogenation steps are conducted at controlled low temperatures (0-25°C) using reagents such as phosphorus oxychloride or N-chlorosuccinimide to prevent over-halogenation and maintain regioselectivity. The amination reactions require temperatures between 80-120°C with palladium-catalyzed coupling conditions when aromatic amines are involved [6].

Nucleophilic substitution reactions are performed at moderate temperatures (60-100°C) in the presence of strong bases such as potassium carbonate or cesium carbonate. These reactions typically require 4-12 hours for completion, with progress monitored by thin-layer chromatography or high-performance liquid chromatography [2].

Solvent systems play a crucial role in reaction success, with polar aprotic solvents like dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone being preferred for most steps. Inert atmosphere conditions (nitrogen or argon) are essential for palladium-catalyzed reactions to prevent catalyst deactivation [7] [6].

Yield Optimization Strategies

Yield optimization for falnidamol synthesis involves multiple strategic approaches targeting each synthetic step. Temperature optimization has demonstrated 10-20% yield improvements through gradual heating protocols and isothermal reaction conditions that prevent thermal decomposition of sensitive intermediates [2] [4].

Catalyst loading optimization represents a critical factor, particularly for palladium-catalyzed coupling reactions. Studies indicate that 5-15 mol% palladium catalyst loading with appropriate ligand systems can enhance yields by 15-25% compared to standard conditions. The selection of phosphine ligands significantly influences both reactivity and selectivity [7] [6].

Reagent stoichiometry optimization involves using 1.1-2.0 equivalents excess of coupling partners to drive reactions to completion while minimizing side product formation. This approach typically results in 5-20% yield improvements depending on the specific transformation [2].

Purification methodology substantially impacts overall process yields. Column chromatography using silica gel with optimized solvent gradients can improve product recovery by 15-30%. Recrystallization from ethanol or methanol systems provides high-purity material with 70-85% recovery rates [8] [9].

Process monitoring through real-time analysis enables reaction optimization and prevents over-reaction. Implementation of in-process controls at each synthetic step ensures consistent quality and maximizes overall synthetic efficiency [10] [11].

Analytical Characterization

Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural characterization of falnidamol. 1H NMR analysis at 400 MHz in DMSO-d6 reveals characteristic signals for the methylpiperidine moiety, aromatic protons of the chlorofluorophenyl group, and pyrimidine ring protons. The 13C NMR spectrum at 100 MHz provides comprehensive carbon framework confirmation [12] [13].

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy enables determination of long-range carbon-proton connectivities, particularly crucial for confirming the pyrimido[5,4-d]pyrimidine core structure. Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information essential for conformational analysis [2].

Mass spectrometry employing electrospray ionization (ESI) in positive mode generates the molecular ion [M+H]+ at m/z 388, confirming the molecular formula C18H19ClFN7. Tandem mass spectrometry (MS/MS) provides fragmentation patterns useful for structural verification and impurity identification [12] [14].

Infrared spectroscopy identifies functional groups through characteristic absorption bands. The NH stretching vibrations appear in the 3200-3400 cm-1 region, while C=N stretching of the pyrimidine rings occurs around 1600-1650 cm-1. C-F stretching of the fluoroaniline moiety appears near 1200-1300 cm-1 [15] [12].

UV-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system. The λmax values in methanol typically occur around 280-320 nm, corresponding to π→π* transitions within the pyrimidopyrimidine chromophore [1] [16].

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the standard analytical method for falnidamol analysis. C18 columns (150 × 4.6 mm, 5 μm particle size) with acetonitrile-water gradient elution provide optimal separation and quantification. UV detection at 254 nm offers sufficient sensitivity for routine analysis [12] [14].

Ultra-performance liquid chromatography (UPLC) using ACQUITY BEH C18 columns (50 × 2.1 mm, 1.7 μm) with 0.1% formic acid in the mobile phase enables rapid analysis with enhanced resolution. This technique is particularly valuable for impurity profiling and stability studies [14].

Liquid chromatography-mass spectrometry (LC-MS/MS) provides both separation and identification capabilities essential for metabolite studies and trace impurity analysis. Multiple reaction monitoring (MRM) modes enable quantification at sub-microgram levels [17] [14].

Preparative HPLC employing C18 columns (250 × 21.2 mm, 10 μm) facilitates purification of synthetic intermediates and final products. Isocratic or gradient elution with acetonitrile-water systems enables efficient product isolation with 15-30% recovery improvements compared to conventional purification methods [8] [9].

Ion-exchange chromatography using strong cation exchange resins provides complementary separation mechanisms for charged species and salt forms. This technique proves particularly valuable for analyzing hydrochloride salt forms of falnidamol [18] [13].

Purity Determination

HPLC-UV analysis represents the primary method for purity determination, typically achieving 95.0-99.9% accuracy with detection limits of 0.01-0.05% for related substances. The method requires minimal sample amounts (1-5 mg) and provides results within 15-30 minutes [12] [14].

LC-MS/MS analysis offers enhanced specificity with detection limits of 0.001-0.01% for trace impurities. This technique enables identification of unknown impurities through accurate mass determination and fragmentation pattern analysis, requiring only 0.1-1 mg sample amounts [14].

Elemental analysis provides complementary purity assessment through determination of carbon, hydrogen, nitrogen, chlorine, and fluorine content. Results within ±0.4% of theoretical values confirm molecular composition and absence of significant inorganic impurities [19] [12].

Karl Fischer titration determines water content with 0.001% precision, essential for pharmaceutical applications where moisture control is critical. This method typically requires 10-100 mg sample amounts and provides results within 5-15 minutes [19].

Thermal analysis using differential scanning calorimetry (DSC) assesses thermal purity through melting point determination and detection of polymorphic forms. This technique provides 1-5% detection limits for crystalline impurities and requires 2-10 mg sample amounts [19].

Capillary electrophoresis offers an alternative separation mechanism with 90.0-99.5% accuracy and 0.05-0.1% detection limits. This technique proves particularly valuable for analyzing ionic species and provides complementary information to HPLC methods [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Dittrich Ch, Greim G, Borner M, Weigang-Köhler K, Huisman H, Amelsberg A, Ehret A, Wanders J, Hanauske A, Fumoleau P. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration. Eur J Cancer. 2002 May;38(8):1072-80. PubMed PMID: 12008195.